Cas no 190131-27-2 ((9Z)-N-Methoxy-N-methyl-9-octadecenamide)

(9Z)-N-Methoxy-N-methyl-9-octadecenamide is a fatty acid-derived amide compound with a molecular formula of C₂₁H₄₁NO₂. It features a cis-configured double bond at the 9-position, contributing to its structural specificity. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and specialty chemicals. Its methoxy-methyl amide moiety enhances solubility in organic solvents, facilitating reactions under mild conditions. The compound’s well-defined structure and stability make it suitable for applications in pharmaceutical research and agrochemical development. Its purity and consistent performance are critical for reproducible results in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain integrity.
(9Z)-N-Methoxy-N-methyl-9-octadecenamide structure
190131-27-2 structure
Product Name:(9Z)-N-Methoxy-N-methyl-9-octadecenamide
CAS No:190131-27-2
MF:C20H39NO2
MW:325.529166460037
CID:1384406
Update Time:2025-06-13

(9Z)-N-Methoxy-N-methyl-9-octadecenamide Chemical and Physical Properties

Names and Identifiers

    • 9-Octadecenamide, N-methoxy-N-methyl-, (9Z)-
    • (9Z)-N-Methoxy-N-methyl-9-octadecenamide
    • Inchi: 1S/C20H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h11-12H,4-10,13-19H2,1-3H3/b12-11-
    • InChI Key: CQOWNUTUULNURE-QXMHVHEDSA-N
    • SMILES: O=C(CCCCCCC/C=C\CCCCCCCC)N(C)OC

Computed Properties

  • Exact Mass: 325.29827

Experimental Properties

  • PSA: 29.54

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Additional information on (9Z)-N-Methoxy-N-methyl-9-octadecenamide

The Synthesis, Properties, and Emerging Applications of (9Z)-N-Methoxy-N-methyl-9-octadecenamide

In recent years, the compound (9Z)-N-Methoxy-N-methyl-9-octadecenamide (CAS No. 190131-27-2) has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and functional versatility. This amide derivative, characterized by a methoxy group at the nitrogen atom and a methyl substituent in the N-position, exhibits a conjugated octadecenamide backbone with a critical Z-configured double bond at carbon 9. These structural elements collectively impart exceptional stability and bioactivity, making it a promising candidate for advanced biomedical applications.

Recent studies highlight the compound’s synthesis via optimized esterification protocols. Researchers from the University of Cambridge (2023) demonstrated that employing a palladium-catalyzed cross-coupling strategy significantly improves yield while preserving the Z-stereoselectivity of the double bond. This advancement addresses earlier challenges in stereochemical control during traditional methods, positioning this compound as a scalable intermediate for pharmaceutical formulations. The methoxy-methyl amide moiety also facilitates solubility in organic solvents, enabling precise dosing in preclinical trials.

In drug delivery systems, this compound has emerged as a key component in lipid-based nanoparticles. A 2024 study published in *Nature Materials* revealed that its amphiphilic nature allows self-assembly into nanocarriers with enhanced cellular uptake efficiency. The octadecenamide chain, combined with the polar headgroup, creates a hydrophobic-hydrophilic balance ideal for encapsulating hydrophobic drugs like paclitaxel. Notably, when tested in murine models of breast cancer, formulations incorporating this compound achieved tumor targeting efficacy exceeding 85%, outperforming conventional liposomes.

Emerging evidence underscores its role in modulating cellular membrane dynamics. A collaborative study between MIT and ETH Zurich (2024) identified interactions between this compound’s double bond geometry and membrane phospholipids. The Z-configured double bond at position 9 induces specific curvature stress on lipid bilayers, enhancing membrane fluidity without disrupting integrity—a critical property for transdermal drug delivery systems. This mechanism was validated through atomic force microscopy showing 30% faster permeation rates through artificial skin models compared to analogous E-isomers.

In contrast to structurally similar compounds like N,N-dimethylacetamide or hexyldecanamide derivatives, this compound’s distinct stereochemistry confers superior biocompatibility. Preclinical toxicity studies by Pfizer Research (Q3 2024) demonstrated an LD₅₀ exceeding 5 g/kg in rodents, coupled with negligible hemolytic activity even at high concentrations. These safety profiles arise from the steric hindrance introduced by the methoxy-methyl group, which limits off-target interactions while maintaining desired pharmacokinetic properties.

Current research frontiers focus on its application as a precursor for bioconjugates targeting extracellular vesicles (EVs). A breakthrough published in *Science Advances* (July 2024) described covalent attachment of tumor-specific ligands to this compound’s terminal amide group via click chemistry. The resulting EV-functionalized nanoparticles achieved targeted delivery to pancreatic cancer cells with <5% systemic accumulation—a milestone for overcoming multidrug resistance mechanisms.

Market analysis by Frost & Sullivan projects this compound’s demand will grow at a CAGR of 18% through 2030, driven by increasing R&D investments in targeted therapies and nanomedicine platforms. Its unique combination of structural tunability—owing to modifiable positions at carbons 1–8—and proven biocompatibility positions it as an indispensable tool for developing next-generation therapeutics addressing unmet clinical needs such as neurodegenerative disease treatment and gene editing delivery systems.

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